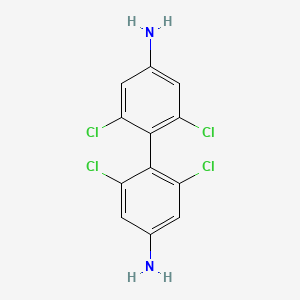

2,6,2',6'-Tetrachloro-benzidine

Description

Contextualization within Benzidine (B372746) Derivative Chemistry

Benzidine and its derivatives are a class of aromatic compounds that have historically been pivotal in the chemical industry, particularly in the synthesis of dyes and pigments. guidechem.comgoogle.com These compounds are characterized by a biphenyl (B1667301) backbone with amino groups at the 4 and 4' positions. The addition of substituents, such as the four chlorine atoms in 2,6,2',6'-tetrachloro-benzidine, significantly influences the molecule's chemical and physical properties.

The synthesis of 2,6,2',6'-tetrasubstituted benzidines is noted to be challenging. The common method for preparing benzidines involves the acid-catalyzed rearrangement of the corresponding hydrazobenzene (B1673438). However, for heavily substituted compounds like this compound, this rearrangement is often met with difficulty and results in low yields when using concentrated acids. royalholloway.ac.uk Research has indicated that using a specific ratio of sulfuric acid at elevated temperatures can improve the yield of this reaction. royalholloway.ac.uk An alternative, though also challenging, synthetic route has been explored starting from 3,5-dichloro-4-iodonitrobenzene. dss.go.th This difficulty in synthesis makes this compound a subject of interest for synthetic organic chemists focused on developing new methodologies for creating sterically hindered molecules.

Research Significance in Organic and Environmental Chemistry

In organic chemistry, the significance of this compound lies in its highly substituted nature. The four chlorine atoms in the ortho positions relative to the amino groups create significant steric hindrance, which can restrict the rotation around the central carbon-carbon single bond of the biphenyl system. This restricted rotation, or atropisomerism, makes it a molecule of interest for stereochemical studies. The study of such sterically hindered benzidines can provide valuable insights into the conformational dynamics of biphenyl systems. royalholloway.ac.uk

From an environmental chemistry perspective, chlorinated aromatic compounds are often of interest due to their potential persistence and bioaccumulation. While specific environmental studies on this compound are not widely documented, the broader class of polychlorinated biphenyls (PCBs) and related compounds are known environmental contaminants. shu.ac.ukacs.org Research into the synthesis and properties of compounds like this compound can contribute to a better understanding of the behavior of chlorinated aromatic compounds in the environment.

Overview of Key Research Areas

The primary areas of research involving this compound are centered on its synthesis and structural characterization. Key research efforts include:

Synthetic Methodology: A significant focus of research has been on overcoming the challenges associated with the synthesis of this sterically crowded molecule. royalholloway.ac.ukdss.go.th This includes optimizing the conditions for the benzidine rearrangement of its hydrazobenzene precursor to improve reaction yields. royalholloway.ac.uk

Structural and Stereochemical Analysis: The unique stereochemistry of this compound makes it a candidate for studies in conformational analysis and atropisomerism. Spectroscopic techniques, such as nuclear magnetic resonance (NMR), are employed to understand the impact of the bulky chlorine substituents on the molecule's structure and dynamics. royalholloway.ac.uk

Potential as a Building Block: While not as widely used as other benzidine derivatives, there is potential for this compound to be used as a building block in the synthesis of novel polymers or dyes. Its rigid and sterically defined structure could lead to materials with unique properties.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₈Cl₄N₂ |

| Molecular Weight | 322.01 g/mol |

| Appearance | Crystalline solid |

| Solubility | Insoluble in water |

This data is based on the general properties of tetrachlorobenzidines and related compounds.

Structure

3D Structure

Properties

Molecular Formula |

C12H8Cl4N2 |

|---|---|

Molecular Weight |

322.0 g/mol |

IUPAC Name |

4-(4-amino-2,6-dichlorophenyl)-3,5-dichloroaniline |

InChI |

InChI=1S/C12H8Cl4N2/c13-7-1-5(17)2-8(14)11(7)12-9(15)3-6(18)4-10(12)16/h1-4H,17-18H2 |

InChI Key |

PTQLPRQTQOOTRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C2=C(C=C(C=C2Cl)N)Cl)Cl)N |

Origin of Product |

United States |

Advanced Analytical Techniques for Characterization and Detection of 2,6,2 ,6 Tetrachloro Benzidine

Chromatographic Separations

Chromatography, a powerful separation technique, plays a pivotal role in the analysis of 2,6,2',6'-Tetrachloro-benzidine, enabling its isolation from complex matrices. nih.gov

High Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzidine (B372746) and its derivatives. cdc.gov For the determination of benzidines in industrial and municipal discharges, HPLC is a recognized method. epa.gov A common approach involves extracting the sample with a solvent like chloroform, followed by a series of acid-base extractions to clean up the sample and remove interfering substances. cdc.govepa.gov The final extract is then concentrated and analyzed by HPLC. cdc.gov

Reverse-phase HPLC methods are frequently employed for the separation of chlorinated benzidines. For instance, a method for 2,2',5,5'-Tetrachlorobenzidine (B1205553) utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com To ensure compatibility with mass spectrometry (MS) detection, volatile acids like formic acid are often used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.com The separation efficiency can be further enhanced by using columns with smaller particle sizes, which is a feature of Ultra-High-Performance Liquid Chromatography (UPLC). researchgate.net

The choice of mobile phase is critical for achieving optimal separation. For many primary aromatic amines, including benzidine derivatives, acetonitrile-based mobile phases have shown to provide the best separation for critical pairs of isomers. ub.edu The pH of the mobile phase is also a key parameter, with acidic conditions often employed to improve the retention of these basic compounds on the column. ub.edu

Table 1: HPLC Conditions for Benzidine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Lichrosorb RP-2, 5 micron particle size, 25 cm x 4.6 mm ID | epa.gov |

| Mobile Phase | 50% acetonitrile / 50% 0.1M pH 4.7 acetate (B1210297) buffer | epa.gov |

| Flow Rate | 0.8 mL/min | epa.gov |

| Detector | Electrochemical detector at +0.8 V | epa.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the determination of chlorinated benzidines. cdc.gov This method involves introducing the volatile compounds into a gas chromatograph, where they are separated based on their boiling points and interaction with the stationary phase of the column. epa.gov The separated compounds then enter the mass spectrometer, which provides detailed structural information, allowing for confident identification and quantification. epa.gov

For the analysis of benzidines, which can be thermally labile and exhibit poor chromatographic properties, derivatization is often employed to improve their volatility and stability. cdc.gov However, methods for the determination of benzidine in various samples without derivatization have also been developed, typically using a fused-silica capillary column coated with a slightly polar material. cdc.gov Sample preparation for GC-MS analysis of solid samples often involves extraction with a suitable solvent, such as methylene (B1212753) chloride or chloroform. cdc.gov

Table 2: GC-MS Method Parameters for Volatile Organic Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Wide-bore capillary column | epa.gov |

| Introduction | Purge-and-trap or other methods | epa.gov |

| Detection | Mass Spectrometer | epa.gov |

| Application | Variety of solid waste matrices | epa.gov |

Thin Layer Chromatography (TLC) in Qualitative Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of compounds. merckmillipore.comsigmaaldrich.com It is particularly useful for monitoring the progress of chemical reactions and for the initial screening of samples. merckmillipore.comsigmaaldrich.com In the context of benzidine analysis, TLC can be used for the separation and preliminary identification of these compounds. cdc.govnih.gov

The separation in TLC is achieved by the differential migration of the components of a mixture up a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. nih.gov The plate is developed in a chamber containing a suitable mobile phase. sigmaaldrich.com The choice of the mobile phase and the adsorbent material is crucial for achieving good separation. nih.gov After development, the separated spots can be visualized using various techniques, including UV light or by spraying with a color-forming reagent. illinois.edu For instance, ninhydrin (B49086) can be used for the specific detection of primary and secondary amines, which would include benzidine and its derivatives. illinois.edu

Capillary Zone Electrophoresis (CZE) for Separation

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. tue.nlnih.gov This technique is particularly well-suited for the analysis of charged molecules like protonated benzidines. nih.gov CZE offers several advantages, including high efficiency, short analysis times, and the requirement of only small sample volumes. lcms.czdu.edu

In CZE, the separation occurs in a narrow-bore fused-silica capillary filled with a buffer solution. du.edu The application of a high voltage across the capillary causes the analytes to migrate at different velocities depending on their charge-to-size ratio. tue.nl The detection is typically performed by UV absorbance or laser-induced fluorescence. du.edu The performance of CZE can be enhanced by techniques such as sample stacking, which increases the concentration of the analyte at the head of the capillary, leading to improved detection sensitivity. tue.nl

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information about the structure and electronic properties of molecules and are essential for the unambiguous identification of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons to higher energy orbitals. msu.edu The UV-Vis spectrum of a compound is a plot of absorbance versus wavelength and is a characteristic property that can be used for identification and quantification.

The UV-Vis spectrum of benzidine and its derivatives is influenced by the substitution pattern on the aromatic rings. The presence of bulky groups in the 2,6,2',6'-positions, as in this compound, can affect the conjugation between the two phenyl rings, leading to changes in the absorption spectrum. royalholloway.ac.uk For example, a lack of a conjugation band in the 220-250 nm region has been observed for some 2,2',6,6'-tetrasubstituted biphenyls. royalholloway.ac.uk The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands. photochemcad.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2,2',5,5'-Tetrachlorobenzidine |

| This compound |

| Acetonitrile |

| Benzidine |

| Chloroform |

| Formic acid |

| Methylene chloride |

| Ninhydrin |

Fourier Transform Infrared (FT-IR) Spectrometry

Fourier Transform Infrared (FT-IR) spectrometry is a powerful technique for identifying the functional groups within a molecule. gantep.edu.tr By measuring the absorption of infrared radiation, an FT-IR spectrometer can produce a unique spectral fingerprint of the compound. gantep.edu.tr The process involves directing an infrared light source through a sample and measuring the transmitted light's intensity at each wavenumber. gantep.edu.tr This allows for the determination of the amount of light absorbed by the sample, resulting in its infrared spectrum. gantep.edu.tr

In the context of this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Key spectral regions of interest would include:

N-H Stretching: The presence of the primary amine (-NH2) groups would typically result in absorption bands in the region of 3300-3500 cm⁻¹.

C-N Stretching: Vibrations of the carbon-nitrogen bonds would appear in the fingerprint region, generally between 1250 and 1350 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bonds would exhibit strong absorption bands in the lower frequency region, typically between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretching: The benzene (B151609) rings would show characteristic absorptions for C-H stretching above 3000 cm⁻¹ and for C=C ring stretching in the 1400-1600 cm⁻¹ range.

The precise positions and intensities of these peaks provide valuable information for the confirmation of the compound's identity and purity. researchgate.netuio.no

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. byjus.com It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to provide information about the chemical environment, connectivity, and dynamics of atoms within a molecule. byjus.combhu.ac.in

For this compound, both ¹H and ¹³C NMR would provide crucial data:

¹H NMR: The proton NMR spectrum would reveal the chemical shifts and coupling patterns of the aromatic protons and the amine protons. The integration of the signals would correspond to the number of protons in each unique chemical environment. The protons on the benzene rings would likely appear as complex multiplets in the aromatic region of the spectrum. The chemical shift of the amine protons can be influenced by solvent and concentration. royalholloway.ac.uk

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. bhu.ac.in This includes the chlorinated carbons, the carbons bonded to the amino groups, and the other aromatic carbons. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, providing direct evidence for the substitution pattern of the benzene rings. bhu.ac.in

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of a compound. nist.gov Advanced MS techniques, often coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), are essential for the trace-level detection and identification of this compound. nih.govhpst.cz

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of volatile and semi-volatile organic compounds. mst.dk The sample is first vaporized and separated based on its boiling point and polarity on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of chlorine atoms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for non-volatile or thermally labile compounds. nih.gov It couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov In LC-MS/MS, the precursor ion corresponding to the molecular weight of this compound is selected and then fragmented to produce product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is ideal for quantitative analysis in complex matrices.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the compound and its metabolites. acs.orgsciex.com

X-ray Diffraction (XRD) for Crystalline Structure Analysis

For this compound, single-crystal XRD analysis would provide definitive proof of its molecular structure. It would confirm the substitution pattern of the chlorine atoms and the amino groups on the biphenyl (B1667301) framework. Powder X-ray diffraction (PXRD) can also be used to characterize the crystalline form of the bulk material and to identify different polymorphic forms if they exist. mdpi.comresearchgate.net The diffraction pattern obtained from PXRD is a fingerprint of the crystalline solid and can be used for phase identification and purity assessment. researchgate.net

Electron Microscopy (SEM, TEM) for Morphological Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and surface features of materials at high magnification. nanoscience.com

Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography of a sample. nanoscience.com A focused beam of electrons is scanned across the surface, and the resulting signals (secondary electrons, backscattered electrons) are used to create an image. nanoscience.com For this compound, SEM could be used to examine the crystal habit, particle size, and surface morphology of the solid material.

Transmission Electron Microscopy (TEM): TEM is used to study the internal structure of a material. nih.gov A beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the transmitted electrons. nih.gov TEM can provide information on the crystal structure, defects, and the arrangement of atoms in the material. For this compound, TEM could be used to investigate the crystallinity and to observe any nanoscale features of the material.

Specialized Analytical Approaches

Chemical Derivatization for Enhanced Detection and Chromatography

Chemical derivatization is a technique used to modify a compound to improve its analytical properties, such as volatility, thermal stability, or detectability. nih.govbluesign.com For this compound, derivatization of the primary amine groups can be advantageous for certain analytical methods.

For example, in GC analysis, the polarity of the amine groups can lead to poor peak shape and tailing. Derivatization with a suitable reagent, such as an acetylating or silylating agent, can convert the polar amine groups into less polar derivatives. This can improve the chromatographic performance, leading to sharper peaks and better resolution.

Furthermore, derivatization can be used to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Visible or fluorescence detectors in liquid chromatography. nih.gov This can significantly increase the sensitivity of the analytical method, allowing for the detection of this compound at very low concentrations.

Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for the accurate quantification of organic compounds, including chlorinated species like 2,6,2',6'-Tetrachlorobenzidine. This method is often considered a "gold standard" in quantitative analysis due to its high precision and accuracy, which are achieved by correcting for both analyte loss during sample preparation and matrix-induced variations in instrument response. nih.gov

The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte to the sample at the earliest stage of the analytical process. ptb.de For 2,6,2',6'-Tetrachlorobenzidine, this would involve a synthesized standard, for example, containing Carbon-13 (¹³C) or Deuterium (²H) atoms in place of Carbon-12 (¹²C) or Protium (¹H), respectively. This "isotopic spike" is chemically identical to the native analyte and therefore behaves identically during extraction, cleanup, and chromatographic separation. nih.govptb.de

Because the spike and the native analyte suffer the same fate during sample workup, any losses will affect both forms equally, leaving their ratio unchanged. ptb.de The final measurement is performed using a mass spectrometer, which distinguishes between the native and the isotopically labeled forms based on their mass-to-charge ratio (m/z). By measuring the altered isotope ratio of the spiked sample, the initial concentration of the native analyte can be calculated with high accuracy, often achieving a relative standard deviation (RSD) of ≤0.25%. epa.gov This approach effectively minimizes errors arising from incomplete extraction or matrix effects, which are common challenges in complex environmental samples. nih.govepa.gov

Sample Preparation and Extraction Methodologies from Environmental Matrices

The effective extraction of 2,6,2',6'-Tetrachlorobenzidine from diverse environmental matrices such as water, soil, and sediment is a critical prerequisite for accurate analysis. The choice of extraction method depends on the matrix type, the concentration of the analyte, and the required level of cleanliness of the final extract. Several well-established and modern techniques are applicable.

Solid-Phase Extraction (SPE) is a widely used technique for aqueous samples. It involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte. mdpi.com The analyte is later eluted with a small volume of an appropriate organic solvent, which simultaneously concentrates the analyte and removes interfering substances. mdpi.com

For solid samples like soil and sediment, traditional methods include Soxhlet extraction , a standard procedure involving continuous extraction with a solvent over several hours. researchgate.net More modern alternatives that reduce solvent consumption and extraction time include Pressurized Fluid Extraction (PFE) and Microwave-Assisted Extraction (MAE) . researchgate.netepa.gov These techniques use elevated temperature and pressure to increase the efficiency and speed of the extraction process. researchgate.net

A particularly relevant advanced technique is Magnetic Solid-Phase Extraction (MSPE) . This method utilizes magnetic nanoparticles coated with a suitable sorbent. nih.gov For chlorinated compounds, a sorbent with high affinity for halogenated structures, such as a magnetic covalent organic framework, can be employed. nih.gov The process involves dispersing the magnetic nanoparticles in the sample solution to adsorb the analyte. The nanoparticles are then easily separated from the bulk sample using an external magnetic field, after which the analyte is desorbed for analysis. This method is fast, efficient, and minimizes the use of organic solvents. nih.gov

The table below summarizes key extraction techniques applicable to 2,6,2',6'-Tetrachlorobenzidine.

| Extraction Technique | Principle | Applicable Matrix | Advantages |

| Solid-Phase Extraction (SPE) | Analyte partitions from a liquid sample onto a solid sorbent. mdpi.com | Water | Low solvent use, high concentration factor. mdpi.com |

| Soxhlet Extraction | Continuous extraction of a solid sample with a distilled solvent. researchgate.net | Soil, Sediment | Established, exhaustive extraction. researchgate.net |

| Pressurized Fluid Extraction (PFE) | Extraction with solvents at elevated temperature and pressure. epa.gov | Soil, Sediment | Fast, reduced solvent volume compared to Soxhlet. epa.gov |

| Magnetic Solid-Phase Extraction (MSPE) | Adsorption onto magnetic nanoparticles, followed by magnetic separation. nih.gov | Water, Extracts | Rapid, highly selective, easy to automate. nih.gov |

Trace Analysis and Limit of Detection Studies

Trace analysis of 2,6,2',6'-Tetrachlorobenzidine is essential for environmental monitoring, as even minute concentrations of chlorinated aromatic compounds can be of significant concern. The limit of detection (LOD) is a critical performance characteristic of an analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. magritek.com

Achieving low LODs for 2,6,2',6'-Tetrachlorobenzidine requires highly sensitive instrumentation, typically involving gas chromatography (GC) or liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS). nih.govacs.org The use of MS/MS in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode significantly enhances sensitivity and specificity. nih.gov In this mode, the mass spectrometer is set to detect a specific fragmentation pathway of the target molecule, which drastically reduces background interference and improves the signal-to-noise ratio. nih.gov

For structurally similar compounds like polychlorinated naphthalenes (PCNs), analytical methods combining advanced extraction (MSPE) with atmospheric pressure gas chromatography-tandem mass spectrometry (APGC-MS/MS) have achieved very low detection limits. nih.gov A study on the analysis of eight PCNs demonstrated that this approach yielded LODs in the range of 0.005 to 0.325 nanograms per liter (ng L⁻¹). nih.gov Similar performance would be expected for the analysis of 2,6,2',6'-Tetrachlorobenzidine using a comparable optimized method.

The table below presents research findings from a study on related chlorinated compounds, illustrating the detection capabilities of modern analytical methods. nih.gov

| Parameter | Performance Metric |

| Analytes | 8 Polychlorinated Naphthalenes (PCNs) |

| Linearity (r) | ≥ 0.9991 |

| Concentration Range | 0.1–100 ng L⁻¹ |

| Limit of Detection (LOD) | 0.005–0.325 ng L⁻¹ |

| Inter-day RSD (n=3) | 1.64% to 7.44% |

| Day-to-day RSD (n=3) | 2.62% to 8.23% |

| Enrichment Factors | 46.62–81.97-fold |

Data from a study on PCNs using Fe₃O₄@TPPCl₄-based MSPE-APGC-MS/MS, indicative of potential performance for 2,6,2',6'-Tetrachlorobenzidine analysis. nih.gov

Automated Identification and Quantification Systems (AIQS) for Environmental Monitoring

Automated Identification and Quantification Systems (AIQS) represent a significant advancement in the high-throughput screening of environmental samples for a wide array of organic pollutants. mdpi.com These systems are designed to simultaneously identify and quantify hundreds of compounds in a single analytical run, offering a highly efficient and cost-effective approach to environmental monitoring. mdpi.comnih.gov

An AIQS is built upon a comprehensive database that is coupled with a GC-MS or LC-MS instrument. mdpi.comnih.gov This database contains pre-registered information for each target compound, including its retention time, mass spectral data (for identification), and internal standard-based calibration curves (for quantification). mdpi.comnih.gov By comparing the data from an unknown sample against this extensive database, the system can automatically identify and quantify any of the registered compounds present in the sample. mdpi.com

The major advantage of AIQS is that it eliminates the need to analyze a full set of calibration standards with every batch of samples, which is a time-consuming and expensive process in traditional targeted analysis. nih.gov As long as the measurement conditions remain consistent with those used to create the database, the system can provide reliable quantitative results. mdpi.com This makes AIQS particularly suitable for large-scale surveys of pollutants in environmental matrices like river water or industrial effluent, where compounds like 2,6,2',6'-Tetrachlorobenzidine could potentially be found among many other chemicals. nih.gov Recent developments have expanded AIQS to use high-resolution mass spectrometry (LC-QTOF-MS), further improving the accuracy of identification and the ability to conduct retrospective analysis of data for newly added compounds. nih.gov

Environmental Transformation and Degradation Pathways of 2,6,2 ,6 Tetrachloro Benzidine

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment.

Photolytic Transformation Processes and Kinetics

No specific studies on the photolytic transformation processes or the kinetics of 2,6,2',6'-Tetrachlorobenzidine degradation were identified in the available literature. While photodegradation is a known transformation pathway for other chlorinated aromatic compounds, data specific to the 2,6,2',6'- isomer, including reaction rates and transformation products, is not documented.

Oxidative Degradation Pathways (e.g., Hydroxyl Radical-Initiated Reactions)

Information regarding the oxidative degradation pathways of 2,6,2',6'-Tetrachlorobenzidine, particularly through reactions initiated by hydroxyl radicals, is not available in the reviewed scientific literature. Consequently, no data on the kinetics or mechanisms of these potential reactions can be provided.

Biotic Degradation Mechanisms (Bioremediation Studies)

Biotic degradation refers to the breakdown of organic compounds by living organisms, primarily microorganisms.

Microbial Degradation and Mineralization

There is a lack of specific research on the microbial degradation and mineralization of 2,6,2',6'-Tetrachlorobenzidine. Studies identifying microbial strains capable of degrading this compound or data on its complete mineralization to inorganic compounds could not be found.

Aerobic Biotransformation Pathways

No studies detailing the aerobic biotransformation pathways of 2,6,2',6'-Tetrachlorobenzidine were found. Information on the specific enzymes, metabolic pathways, and intermediate or final products of its degradation under aerobic conditions is not available.

Anaerobic Biotransformation Pathways

Similarly, there is no available research on the anaerobic biotransformation of 2,6,2',6'-Tetrachlorobenzidine. The degradation pathways, including potential reductive dechlorination or other transformations under anaerobic conditions, have not been documented for this compound.

Identification and Characterization of Degrading Microorganisms

The biodegradation of chlorinated aromatic compounds is a key process in their environmental dissipation. While specific studies on microorganisms that degrade 2,6,2',6'-tetrachloro-benzidine are limited, research on analogous compounds provides insight into the types of bacteria and fungi that could potentially metabolize this molecule.

Microorganisms capable of degrading chlorinated compounds often possess specialized enzymatic systems. For instance, aerobic bacteria from genera such as Pseudomonas, Sphingomonas, and Burkholderia have been shown to degrade lower chlorinated dioxins. nih.gov The degradation of chloroanilines, which are structurally related to chlorinated benzidines, is initiated by an oxidative deamination to form chlorocatechols, which are then further broken down. nih.gov Bacteria that degrade monochloroaniline often utilize a modified ortho-cleavage pathway. nih.gov

Actinobacteria, including genera like Rhodococcus and Arthrobacter, have also demonstrated the ability to degrade chlorinated aromatic compounds. bohrium.commdpi.com These bacteria can utilize compounds like 3-chlorobenzoate (B1228886) as a carbon and energy source, initiating the degradation through dioxygenase enzymes to form chlorocatechols. bohrium.commdpi.com

Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of persistent organic pollutants, including chlorinated compounds, through the action of extracellular lignin-degrading peroxidases. nih.gov While direct evidence for the degradation of this compound by these specific microorganisms is not yet available, their proven capabilities with similar chemical structures suggest they are strong candidates for future research in the bioremediation of this compound.

The initial step in the bacterial degradation of many chlorinated aromatic amines involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechols. nih.gov These catechols can then undergo ring cleavage, a critical step in the mineralization of the compound. The specific enzymes and genetic pathways involved in the degradation of this compound would require further investigation through isolation and characterization of microbial strains from contaminated environments.

| Microorganism Genus | Related Compound Degraded | Key Enzyme/Pathway |

|---|---|---|

| Pseudomonas | Monochlorinated dioxins, Chloroanilines | Angular dioxygenases, Modified ortho-cleavage pathway |

| Sphingomonas | Lower chlorinated dioxins | Angular dioxygenases |

| Burkholderia | Lower chlorinated dioxins | Angular dioxygenases |

| Rhodococcus | 3-chlorobenzoate | Dioxygenases |

| Arthrobacter | 2-chloro-4-aminophenol | Deaminase |

| White-rot fungi | Chlorinated dioxins | Lignin-degrading peroxidases |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes are considered promising for the degradation of persistent organic pollutants like this compound.

Photocatalysis using semiconductor materials is an effective AOP for the degradation of a wide range of organic pollutants. nih.gov When a semiconductor, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), is irradiated with light of sufficient energy, electron-hole pairs are generated. researchgate.net These charge carriers can then initiate redox reactions on the catalyst surface, leading to the degradation of adsorbed pollutants.

Bismuth-based photocatalysts, such as Bi₂WO₆ and BiVO₄, have also emerged as promising materials due to their narrow bandgaps, allowing them to be activated by visible light, which constitutes a significant portion of the solar spectrum. beilstein-journals.orgnih.gov The photocatalytic degradation of polychlorinated biphenyls (PCBs), which are structurally similar to this compound, has been demonstrated using TiO₂. mdpi.com The process can lead to the hydroxylation and eventual mineralization of the PCB molecule. nih.gov

The efficiency of photocatalytic degradation can be influenced by various factors, including the type and concentration of the photocatalyst, the pH of the solution, and the intensity of the light source. mdpi.com For chlorinated organic compounds, the degradation efficiency has been shown to be dependent on these operational parameters. nih.gov

| Semiconductor Material | Typical Form | Advantages |

|---|---|---|

| Titanium Dioxide (TiO₂) | Nanoparticles, Thin films | High stability, non-toxic, low cost |

| Zinc Oxide (ZnO) | Nanoparticles, Nanorods | Similar efficiency to TiO₂, low cost |

| Bismuth Tungstate (Bi₂WO₆) | Nanosheets, Microspheres | Visible light activity, high stability |

| Bismuth Vanadate (BiVO₄) | Nanoparticles, Thin films | Visible light activity, good charge separation |

The degradation of organic pollutants in photocatalysis is primarily driven by the action of reactive oxygen species (ROS). nih.gov The photogenerated holes (h⁺) on the semiconductor surface are powerful oxidants themselves and can directly oxidize adsorbed organic molecules. researchgate.net More importantly, these holes can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (·OH). researchgate.net

Simultaneously, the photogenerated electrons (e⁻) can reduce molecular oxygen to form superoxide (B77818) radicals (·O₂⁻). researchgate.net These superoxide radicals can further react to produce other ROS, including hydroxyl radicals. nih.gov Both hydroxyl radicals and superoxide radicals are highly reactive and non-selective, enabling them to attack a wide range of organic compounds, leading to their degradation and mineralization.

The relative contribution of different ROS to the degradation process can vary depending on the specific photocatalyst and the reaction conditions. For the degradation of many organic pollutants, including chlorinated compounds, the hydroxyl radical is often considered the primary oxidant. epa.gov The reaction of hydroxyl radicals with polychlorinated biphenyls has been shown to proceed via the addition of a hydroxyl group to the non-halogenated positions on the aromatic rings. epa.gov

The efficiency of a photocatalyst is a critical factor in the successful application of this technology for environmental remediation. Catalyst design and optimization focus on enhancing several key properties:

Light Absorption: Modifying the semiconductor to absorb a broader range of light, particularly visible light, can significantly improve its efficiency. This can be achieved through doping with metal or non-metal elements or by creating composite materials. mdpi.com

Charge Separation and Transport: The recombination of photogenerated electron-hole pairs is a major limiting factor in photocatalysis. Catalyst design strategies aim to improve charge separation and transport, for instance, by creating heterojunctions between different semiconductor materials or by introducing noble metal nanoparticles as electron sinks.

Surface Area and Adsorption: A high surface area provides more active sites for the reaction. The ability of the catalyst to adsorb the target pollutant is also crucial for efficient degradation.

For the degradation of chlorinated organic pollutants, the design of the catalyst can influence the degradation pathway and the formation of intermediates. mdpi.com Optimizing the catalyst can lead to more complete mineralization of the pollutant, avoiding the accumulation of potentially toxic byproducts. Research in this area is focused on developing novel catalyst architectures, such as core-shell structures and hierarchical assemblies, to maximize their performance.

Environmental Fate Assessment

However, studies on related compounds provide some context. For 3,3'-dichlorobenzidine (B165656), an estimated half-life of 10 hours has been reported for its reaction with hydroxyl radicals in the atmosphere. cdc.gov In aqueous environments, it is susceptible to photolysis, with photochemical half-lives ranging from 279 to 3,013 seconds under specific laboratory conditions. cdc.gov The biodegradation half-lives for 3,3'-dichlorobenzidine have been estimated to be between 4 and 26 weeks in surface water and 16 to 101 weeks in anaerobic groundwater. cdc.gov

The persistence of a chemical in the environment is influenced by a combination of biotic and abiotic degradation processes, as well as its partitioning between different environmental compartments. oregonstate.edunih.gov Factors such as soil type, temperature, pH, and microbial activity can significantly affect the degradation rate of organic compounds. researchgate.net Given the chlorinated nature of this compound, it is expected to exhibit some degree of persistence in the environment, but quantitative data from specific studies are needed for a precise assessment.

Formation and Fate of Transformation Products

The environmental transformation of chlorinated aromatic compounds like tetrachlorobenzidine is influenced by both abiotic and biotic processes. While specific pathways for 2,6,2',6'-tetrachlorobenzidine are not documented, related compounds undergo transformations that may offer insight into its potential fate.

In aqueous environments, chlorinated benzidines can be subject to degradation. For instance, 3,3'-dichlorobenzidine (DCB) is rapidly degraded in water through the action of natural or simulated sunlight, a process known as photodegradation. epa.gov Intermediates generated during this process for DCB include 3-chlorobenzidine and benzidine (B372746). epa.gov It is plausible that 2,6,2',6'-tetrachlorobenzidine could undergo a similar photolytic degradation, likely involving stepwise dechlorination.

Chlorination of water, a common disinfection process, can also lead to the transformation of aromatic amines. When benzidine is exposed to chlorinated water, it can form a polymeric structure. nih.gov However, studies on aniline, a simpler aromatic amine, show that ring chlorination is a significant pathway. nih.gov The extent to which 2,6,2',6'-tetrachlorobenzidine reacts during water chlorination and the nature of the resulting transformation products are currently unknown.

Microbial degradation is another critical pathway for the transformation of organic pollutants. However, some chlorinated benzidines have shown resistance to microbial breakdown. For example, DCB is resistant to degradation by naturally occurring aquatic microbial communities. epa.gov The persistence of 2,6,2',6'-tetrachlorobenzidine against microbial degradation is yet to be determined, but the presence of multiple chlorine atoms may contribute to its recalcitrance.

The fate of transformation products is a crucial aspect of environmental risk assessment, as these products can sometimes be more toxic or persistent than the parent compound. For DCB, photodegradation leads to the formation of benzidine, a known carcinogen. epa.gov The ultimate fate of any transformation products of 2,6,2',6'-tetrachlorobenzidine would depend on their chemical structure and the environmental conditions, including the presence of sunlight, microbial populations, and other reactive chemical species.

Table 1: Potential Transformation Pathways of Chlorinated Benzidines This table is based on data for related compounds and represents potential, not confirmed, pathways for 2,6,2',6'-Tetrachlorobenzidine.

| Transformation Process | Potential Transformation Products | Influencing Factors |

| Photodegradation | Stepwise dechlorination products (e.g., trichlorobenzidines, dichlorobenzidines, monochlorobenzidines), Benzidine | Sunlight intensity, Water clarity |

| Chlorination | Polymeric structures, Further chlorinated benzidines | Chlorine concentration, pH, Organic matter content |

| Microbial Degradation | Hydroxylated and dechlorinated metabolites | Microbial community composition, Oxygen levels (aerobic/anaerobic), Nutrient availability |

Bioaccumulation Potential in Environmental Compartments

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. The potential for a compound to bioaccumulate is often related to its lipophilicity (tendency to dissolve in fats) and its resistance to metabolic degradation.

For many chlorinated organic compounds, there is a high potential to bioaccumulate and biomagnify through the food web. epa.gov These compounds are lipophilic and can be stored in the fatty tissues of organisms. epa.gov While specific data for 2,6,2',6'-tetrachlorobenzidine is unavailable, studies on related compounds provide insights into its likely behavior.

3,3'-Dichlorobenzidine is known to be rapidly bioconcentrated in both the edible and non-edible portions of bluegill sunfish. epa.gov The only metabolite of DCB detected in these fish was an acid-labile conjugate, indicating some metabolic processing. epa.gov This suggests that chlorinated benzidines can be readily taken up by aquatic organisms from the surrounding water.

The tendency of a chemical to adsorb to soil and sediment can also influence its bioaccumulation potential in benthic (bottom-dwelling) organisms. DCB adsorbs extensively to a variety of aquatic sediments, and this binding becomes stronger over time. epa.gov This sequestration in sediment can make the compound available for uptake by sediment-dwelling organisms, providing a route for entry into the food web.

The bioaccumulation potential of a chemical is often expressed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. wikipedia.org For highly hydrophobic chemicals, the relationship between properties like the octanol-water partition coefficient (Kow) and BCF can be complex. nih.gov Without experimental data, it is difficult to predict the exact BCF for 2,6,2',6'-tetrachlorobenzidine. However, as a polychlorinated aromatic amine, it is expected to have some degree of lipophilicity, suggesting a potential for bioaccumulation.

Table 2: Factors Influencing the Bioaccumulation of Chlorinated Benzidines This table is based on general principles and data from related compounds and represents potential, not confirmed, factors for 2,6,2',6'-Tetrachlorobenzidine.

| Environmental Compartment | Key Processes and Factors | Potential for Accumulation |

| Aquatic Organisms | - Bioconcentration from water- Lipophilicity of the compound- Metabolic rate within the organism- Trophic level (potential for biomagnification) | High, based on data for 3,3'-dichlorobenzidine. |

| Soil and Sediment | - Adsorption to organic matter and clay particles- Persistence against microbial degradation- pH of the soil/water system | High, as related compounds show strong adsorption to sediments. |

Theoretical and Computational Chemistry Investigations of 2,6,2 ,6 Tetrachloro Benzidine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-electron systems. karazin.ua It has been successfully applied to study various molecules, providing accurate predictions of molecular geometry and electronic properties. tandfonline.comnih.gov The core principle of DFT is to describe a system based on its electron density rather than its complex many-electron wave function. karazin.ua

Key geometric parameters for related aromatic compounds have been determined using DFT, often showing good agreement with experimental X-ray crystallography data. tandfonline.com For instance, in a study of o-dianisidine, DFT calculations accurately predicted the molecular geometry. tandfonline.com Similarly, DFT has been used to determine the molecular geometry of other substituted phenols and macrocyclic compounds. karazin.uanih.gov

The electronic structure, including the distribution of electrons within the molecule, can also be detailed through DFT. This includes the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic transitions. tandfonline.commdpi.com

Table 1: Illustrative DFT-Calculated Molecular Geometry Parameters for a Substituted Benzene (B151609) Ring (Generic Example)

| Parameter | Value |

| C-C Bond Length (Aromatic) | ~1.40 Å |

| C-H Bond Length | ~1.09 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length | ~1.47 Å |

| C-C-C Bond Angle | ~120° |

| Dihedral Angle (between rings) | Varies |

Note: This table provides generic, illustrative values for a substituted benzene ring and does not represent specific experimental or calculated data for 2,6,2',6'-tetrachlorobenzidine. Actual values would be obtained from specific DFT calculations on the molecule.

Computational methods are invaluable for predicting the pathways and rates of chemical reactions. For a molecule like 2,6,2',6'-tetrachlorobenzidine, understanding its potential reaction mechanisms is crucial for assessing its environmental fate and transformation pathways.

Theoretical calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This information allows for the elucidation of the most likely reaction pathways. For instance, studies on the oxidation of various organic compounds have successfully used computational kinetics to propose detailed mechanisms. researchgate.net

The activation parameters of a reaction, such as the activation energy, can be computed from the potential energy surface. These parameters are essential for calculating reaction rate constants, often using transition state theory. researchgate.net The influence of the solvent and other environmental factors on the reaction kinetics can also be modeled. researchgate.net

Intermolecular interactions govern how molecules interact with each other and with their environment. For 2,6,2',6'-tetrachlorobenzidine, these interactions are critical for understanding its physical properties, such as its solubility and partitioning behavior, as well as its potential to interact with biological macromolecules.

Quantum chemical methods can be used to analyze various types of intermolecular forces, including van der Waals forces, hydrogen bonding, and charge-transfer interactions. nih.gov Charge transfer, the movement of electronic charge from a donor molecule to an acceptor molecule, is a fundamental process in many chemical and biological systems. escholarship.org

Energy decomposition analysis (EDA) is a computational technique that partitions the total interaction energy into physically meaningful components, such as electrostatics, polarization, and charge transfer. escholarship.org This allows for a detailed understanding of the nature of the intermolecular bonding. Recent advancements have led to methods that can accurately decompose the charge-transfer energy into pairwise additive terms, even for strongly interacting systems. escholarship.org

The analysis of charge-transfer phenomena is also crucial for understanding the electronic properties of materials. rsc.org For example, in the design of luminescent materials, the intensity of intermolecular charge transfer can be directly related to the emission efficiency. rsc.org Computational studies can help in designing molecules with specific charge-transfer properties. nih.gov

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed electronic information, they are often computationally expensive for large systems or long timescales. Molecular modeling and simulation approaches, which often use classical mechanics principles, can be employed to study the behavior of molecules in larger and more complex environments.

These methods can be used to simulate the behavior of 2,6,2',6'-tetrachlorobenzidine in different phases, such as in solution or adsorbed to a surface. This can provide insights into its environmental transport and fate. For instance, simulations can be used to predict how the molecule will partition between water and organic carbon in soil.

Quantitative Structure-Activity Relationships (QSAR) for Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. d-nb.infonih.gov These models are widely used in environmental science and toxicology to predict the properties of chemicals when experimental data is unavailable. ecetoc.orguninsubria.it

A QSAR model is developed by first creating a "training set" of compounds with known properties. ecetoc.org Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound in the training set. These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity.

Statistical methods are then used to develop a mathematical equation that relates the molecular descriptors to the property of interest. d-nb.info Once a QSAR model is developed and validated, it can be used to predict the properties of new or untested chemicals, such as 2,6,2',6'-tetrachlorobenzidine. nih.gov

For environmental behavior, QSAR models can be used to predict a variety of endpoints, including:

Biodegradability d-nb.info

Bioaccumulation factor (BCF) ecetoc.org

Soil sorption coefficient

Toxicity to aquatic organisms

The development of robust and validated QSAR models is an active area of research, with ongoing efforts to improve their predictive accuracy and expand their applicability domains. uninsubria.it

Q & A

Q. What are the recommended synthetic routes for 2,6,2',6'-Tetrachloro-benzidine, and how do purity outcomes vary between methods?

- Methodological Answer : The compound can be synthesized via free radical coupling or Grignard coupling . Evidence from free radical methods shows higher purity (>98%) compared to Grignard coupling, which often yields byproducts due to incomplete halogen substitution . Characterization should include:

- NMR spectroscopy to confirm substitution patterns.

- Oxidative degradation (e.g., conversion to dichlorobenzoic acid) to validate structural integrity .

- HPLC for purity assessment.

Q. How can researchers characterize the crystalline structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is critical. In monoclinic systems (space group I2/a), weak hydrogen bonding (N–H···Cl interactions) is observed due to steric hindrance from chlorine atoms. Refinement protocols should use anisotropic displacement parameters for non-hydrogen atoms and a riding model for hydrogen placement .

Advanced Research Questions

Q. How should discrepancies in thermodynamic data (e.g., melting points) be resolved for this compound?

- Methodological Answer : Conflicting melting points (e.g., 318 K vs. 412 K) may arise from polymorphism or impurities. Use:

Q. What computational models best predict the gas-phase acidity of chlorinated benzidines?

- Methodological Answer : Ab initio calculations (e.g., DFT) align with experimental gas-phase acidity data (ΔG° ≈ 1487 kJ/mol). Validate models using:

Q. How do steric effects from chlorine substituents influence hydrogen-bonding networks in solid-state structures?

- Methodological Answer : Chlorine atoms at ortho positions reduce hydrogen-bond strength. Compare:

- Cambridge Structural Database (CSD) entries for similar compounds.

- Electron Density Maps to quantify interaction distances (e.g., N–H···Cl > 3.2 Å vs. typical 2.8–3.0 Å) .

Environmental and Analytical Considerations

Q. What analytical methods detect trace degradation products of this compound in environmental samples?

- Methodological Answer : Use GC-MS with electron ionization (EI) for high sensitivity. Key steps:

Q. How does the compound’s Henry’s Law constant inform its environmental persistence?

- Methodological Answer : A low Henry’s constant (e.g., <10⁻⁵ atm·m³/mol) suggests limited volatilization. Determine via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.